molecular formula C8H12F3N3 B1483415 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2097979-08-1

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1483415
CAS RN: 2097979-08-1
M. Wt: 207.2 g/mol
InChI Key: YOPLNUIEXBCSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine (EtpTFPy) is an organic compound that is used in various scientific research applications. It is a versatile compound that can be used in a wide range of applications due to its unique properties. EtpTFPy is a colorless liquid that has a low boiling point and is soluble in water. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Antibacterial Activity

A study by Prasad (2021) discusses the design, synthesis, and antibacterial activity of novel derivatives that include a component structurally similar to 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine. These compounds were synthesized and evaluated for their potential antibacterial properties, showcasing the chemical's role in developing new antibacterial agents (Prasad, 2021).

Polymerization Catalysts

Research by Obuah et al. (2014) explored the use of pyrazolylamine ligands, similar in structure to the chemical compound , in catalyzing the oligomerization and polymerization of ethylene. This study illuminates the compound's relevance in the field of polymer chemistry, particularly in creating polyethylene materials with varied molecular weights and densities (Obuah et al., 2014).

Synthesis of Pyrazole Carboxamides

Prabakaran et al. (2012) focused on the efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, demonstrating the chemical's utility in synthesizing complex molecules that could serve as potential leads for new therapeutic agents, though this study does not directly involve the exact compound, it highlights the versatility of pyrazole derivatives in chemical synthesis (Prabakaran et al., 2012).

Copolymerization of CO2 and Cyclohexene Oxide

Matiwane et al. (2020) investigated zinc(II) carboxylate complexes derived from pyrazolyl compounds for the copolymerization of CO2 and cyclohexene oxide, demonstrating an application in environmental chemistry by converting CO2 into useful polymeric materials. This research shows the potential of pyrazolylamine derivatives in green chemistry and polymer science (Matiwane et al., 2020).

properties

IUPAC Name

2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3/c1-2-14-5-6(3-4-12)7(13-14)8(9,10)11/h5H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPLNUIEXBCSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.